molecular formula C9H8ClNO4 B100147 Ethyl 4-chloro-3-nitrobenzoate CAS No. 16588-16-2

Ethyl 4-chloro-3-nitrobenzoate

Cat. No.: B100147
CAS No.: 16588-16-2
M. Wt: 229.62 g/mol
InChI Key: BLNLZRQIUGDTAO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C₉H₈ClNO₄. It is characterized by the presence of chlorine and nitro functional groups attached to a benzene ring, along with an ethyl ester group. This compound is typically found as a yellow solid and is known for its applications in various chemical processes .

Mechanism of Action

Mode of Action

It contains a nitro group (−NO2), which is a hybrid of two equivalent resonance structures . This group can participate in various chemical reactions, including nucleophilic substitution . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Nitro compounds can participate in various reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-chloro-3-nitrobenzoate is limited. Its molecular weight is 229.62 , which could influence its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is room temperature , suggesting that temperature could affect its stability. Moreover, it is a white to yellow powder or crystals , which might influence its solubility and hence its action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-3-nitrobenzoate can be synthesized through the esterification of 4-chloro-3-nitrobenzoic acid. One common method involves dissolving 4-chloro-3-nitrobenzoic acid in ethyl alcohol and adding concentrated sulfuric acid under ice-cooling conditions. The reaction mixture is then poured into ice-cold water, and the precipitated crystals are collected by filtration .

Another method involves dissolving 4-chloro-3-nitrobenzoic acid in N,N-dimethylformamide, adding potassium carbonate, and then ethyl iodide. The reaction mixture is heated at 50°C for several hours, followed by extraction with diethyl ether .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow systems and optimized reaction conditions can enhance yield and efficiency.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: Ethyl 4-chloro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

    Ethyl 4-nitrobenzoate: Lacks the chlorine atom but has similar ester and nitro functional groups.

    Ethyl 3-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Ethyl 4-chlorobenzoate: Contains the chlorine atom but lacks the nitro group.

Uniqueness: Ethyl 4-chloro-3-nitrobenzoate is unique due to the presence of both chlorine and nitro groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

ethyl 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLZRQIUGDTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361481
Record name ethyl 4-chloro-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-16-2
Record name Benzoic acid, 4-chloro-3-nitro-, ethyl ester
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Record name ethyl 4-chloro-3-nitrobenzoate
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Record name 16588-16-2
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Synthesis routes and methods I

Procedure details

4-chloro-3-nitrobenzoic acid (40.0 g, 0.2 mol) was refluxed in thionyl chloride (150 ml) for 6 hours. After cooling toluene (50 ml) was added and the mixture was evaporated to dryness. Abs. ethanol (500 ml) was added to the cooled residue, and the resulting mixture was refluxed overnight. The excess of ethanol was removed under reduced pressure and the product crystallized upon addition of aqueous sodium bicarbonate (1M). Yield: 42.5 g (93%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chloro-3-nitrobenzoic acid (300 g) was dissolved in ethyl alcohol (1500 ml) and concentrated sulfuric acid (100 ml) was added with ice-cooling. The mixture was refluxed under heating for 7 hr. The reaction mixture was poured into ice-cold water and the precipitated crystals were collected by filtration to give the title compound (332 g, yield 97%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

To potassium carbonate (103 g) was added DMF (1 L), and a solution of 3-nitro-4-chlorobenzoic acid (125 g) in DMF (500 ml) was added thereto under ice-cooling. Ethyl iodide (116 g) was added thereto and the resulting mixture was stirred at 60° C. for 3 hours. The reaction solution was added to a 1N aqueous hydrochloric acid solution and the crystals precipitated were collected by filtration, washed with a 1N aqueous hydrochloric acid solution and water and then dried under reduced pressure to obtain ethyl 4-chloro-3-nitrobenzoate quantitatively.
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-chloro-3-nitrobenzoic acid (100 g) was dissolved in 500 mL anhydrous ethanol and 35 mL concentrated sulfuric acid was added dropwise over a period of 5 minutes. The mixture was refluxed overnight then poured on 1 L ice. The precipitate was separated by filtration, washed four times with water and was then air dried. Recrystallization from 275 mL ethanol afforded a pale yellow product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of Ethyl 4-chloro-3-nitrobenzoate?

A1: The molecule of this compound (C9H8ClNO4) exhibits an intramolecular C—H⋯O hydrogen bond, leading to a planar five-membered ring. This ring is nearly coplanar with the adjacent six-membered ring, with a dihedral angle of 4.40 (3)° between them []. Additionally, the crystal structure reveals intermolecular C—H⋯O hydrogen bonds linking individual molecules [].

Q2: Where can I find the publication containing this research?

A2: You can access the publication through the provided Semantic Scholar link: [].

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